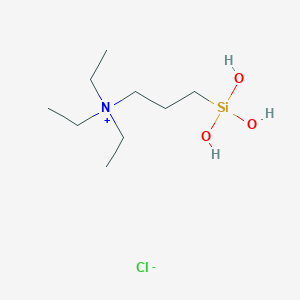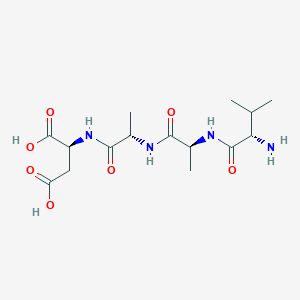
2-(dimethylamino)-N-(4-formylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-(4-Formylphenyl)acetamid ist eine organische Verbindung mit der Summenformel C11H14N2O. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dimethylaminogruppe, einer Formylgruppe und einer Acetamidgruppe aus, die an einen Benzolring gebunden sind. Sie wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Dimethylamino)-N-(4-Formylphenyl)acetamid beinhaltet typischerweise die Reaktion von 4-Formylbenzoesäure mit Dimethylamin und Essigsäureanhydrid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Zu den Reaktionsbedingungen gehören die Einhaltung einer bestimmten Temperatur und eines bestimmten pH-Werts sowie die Verwendung geeigneter Lösungsmittel, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von 2-(Dimethylamino)-N-(4-Formylphenyl)acetamid die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet eine kontinuierliche Überwachung der Reaktionsparameter, um Konsistenz und Qualität des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(4-formylphenyl)acetamide typically involves the reaction of 4-formylbenzoic acid with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Dimethylamino)-N-(4-Formylphenyl)acetamid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Formylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Dimethylaminogruppe kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nukleophile wie Halogenide und Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: 4-Formylbenzoesäure.
Reduktion: 4-(Hydroxymethyl)benzoesäure.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N-(4-Formylphenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(Dimethylamino)-N-(4-Formylphenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen und andere Interaktionen mit Proteinen und Enzymen eingehen und deren Funktion beeinflussen. Die beteiligten Wege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-N-(4-formylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)-N-(4-Formylphenyl)acetamid kann mit ähnlichen Verbindungen wie:
4-Formylbenzoesäure: Fehlt die Dimethylaminogruppe, was sie in bestimmten Reaktionen weniger vielseitig macht.
N-(4-Formylphenyl)acetamid: Fehlt die Dimethylaminogruppe, was sich auf ihre Reaktivität und Anwendungen auswirkt.
2-(Dimethylamino)acetamid: Fehlt die Formylgruppe, was ihre Verwendung in bestimmten synthetischen Anwendungen einschränkt.
Die Einzigartigkeit von 2-(Dimethylamino)-N-(4-Formylphenyl)acetamid liegt in der Kombination seiner funktionellen Gruppen, die eine breite Palette von chemischen Reaktionen und Anwendungen in verschiedenen Bereichen ermöglicht.
Eigenschaften
CAS-Nummer |
650628-75-4 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-(4-formylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
VMCGXTUZFUNDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)


![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)
